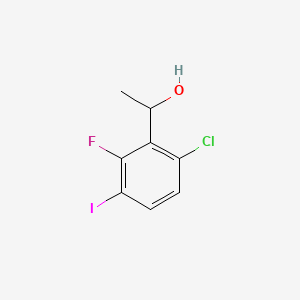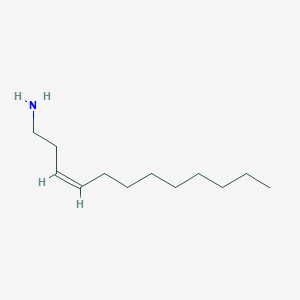
(Z)-Dodec-3-EN-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Dodec-3-EN-1-amine is an organic compound characterized by a long carbon chain with a double bond and an amine group. This compound is part of the aliphatic amines family, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Dodec-3-EN-1-amine typically involves the following steps:
Starting Material: The process begins with the selection of a suitable starting material, often a dodecene derivative.
Hydroamination: The key step involves the hydroamination of the dodecene derivative. This reaction introduces the amine group to the carbon chain.
Catalysts and Conditions: Catalysts such as transition metals (e.g., palladium or platinum) are commonly used to facilitate the hydroamination reaction. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroamination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-Dodec-3-EN-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The double bond in the carbon chain can be reduced to form saturated amines.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of saturated amines.
Substitution: Formation of alkylated or acylated amines.
Applications De Recherche Scientifique
(Z)-Dodec-3-EN-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (Z)-Dodec-3-EN-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The double bond in the carbon chain may also participate in reactions that modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-Dodec-3-EN-1-amine: An isomer with a different configuration of the double bond.
Dodecane-1-amine: A saturated analog without the double bond.
(Z)-Dodec-2-EN-1-amine: An isomer with the double bond at a different position.
Uniqueness
(Z)-Dodec-3-EN-1-amine is unique due to its specific configuration and position of the double bond, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C12H25N |
|---|---|
Poids moléculaire |
183.33 g/mol |
Nom IUPAC |
(Z)-dodec-3-en-1-amine |
InChI |
InChI=1S/C12H25N/c1-2-3-4-5-6-7-8-9-10-11-12-13/h9-10H,2-8,11-13H2,1H3/b10-9- |
Clé InChI |
MCNQJMKVZJRLOO-KTKRTIGZSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCN |
SMILES canonique |
CCCCCCCCC=CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


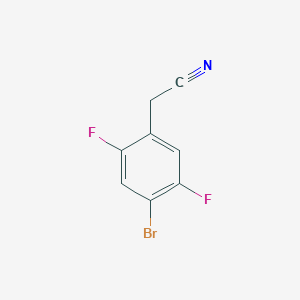

![(1S,4R,5R)-6,8-Dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B14025302.png)

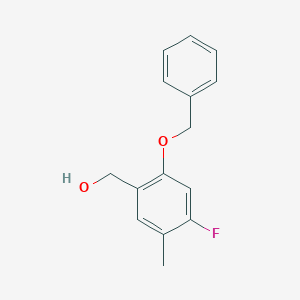

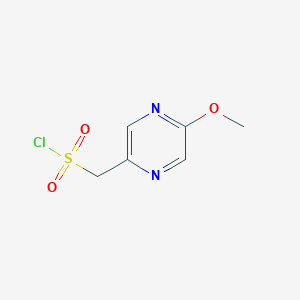
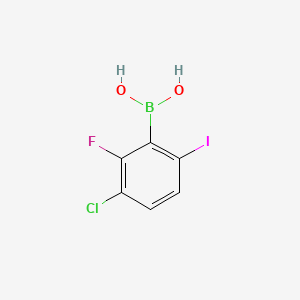
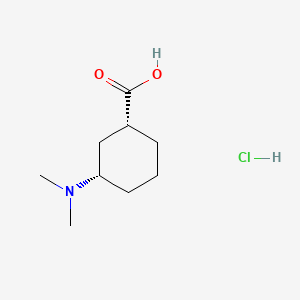
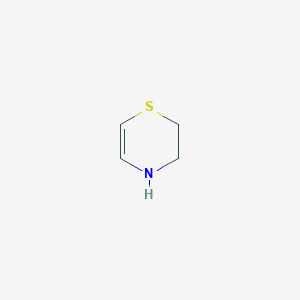
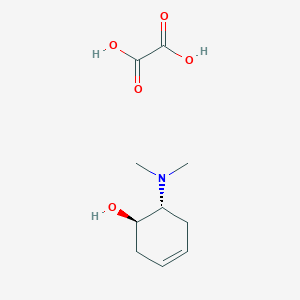

![2-(4-Fluoro-[1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14025369.png)
